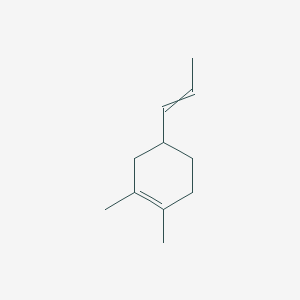
N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)methanesulfonamide is a complex organic compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of azido groups and the formation of the acridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido groups can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, such as temperature and pH, are optimized to achieve the desired products.
Major Products Formed
Aplicaciones Científicas De Investigación
N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The azido groups can undergo photolysis to generate reactive intermediates, which can then interact with biological molecules, leading to various effects. The acridine moiety may intercalate with DNA, disrupting its function and leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)acetamide
- N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)benzenesulfonamide
- N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)ethanesulfonamide
Uniqueness
N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)methanesulfonamide stands out due to its specific combination of azido groups and acridine moiety, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Propiedades
Número CAS |
110004-96-1 |
|---|---|
Fórmula molecular |
C20H15N9O2S |
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
N-[4-[(2,6-diazidoacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H15N9O2S/c1-32(30,31)27-13-4-2-12(3-5-13)23-20-16-8-6-15(26-29-22)11-19(16)24-18-9-7-14(25-28-21)10-17(18)20/h2-11,27H,1H3,(H,23,24) |
Clave InChI |
KTBMNVXAXVLZKK-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)N=[N+]=[N-])N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14337364.png)



![1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]-](/img/structure/B14337402.png)
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene](/img/structure/B14337407.png)
![Nonyl 2-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate](/img/structure/B14337415.png)




![{1-(1-Butoxyethoxy)-2-[(prop-2-yn-1-yl)oxy]ethyl}benzene](/img/structure/B14337446.png)


